2,3-Diaminosuccinic acid

Vue d'ensemble

Description

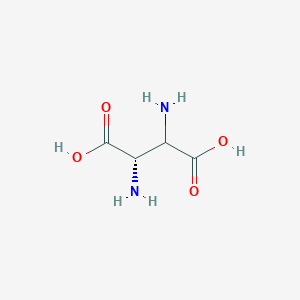

2,3-Diaminosuccinic acid is an organic compound with the molecular formula C4H8N2O4 It is a derivative of succinic acid, where two amino groups replace two hydrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Diaminosuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ammonia, followed by hydrogenation. The reaction conditions typically include a catalyst such as palladium on carbon and a hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced chromatography techniques for the separation of amino acids into each enantiomer. Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide and detection using liquid chromatography/mass spectrometry are employed to determine the absolute configuration .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Diaminosuccinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Simpler amines.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Chemistry

- Chiral Building Block : 2,3-Diaminosuccinic acid serves as a crucial chiral building block in the synthesis of complex molecules. It is employed in asymmetric synthesis to produce pharmaceuticals and other biologically active compounds.

- Catalytic Reactions : The compound is utilized in catalytic asymmetric synthesis, particularly for the production of 1,2-diamines through aminolysis reactions involving meso-aziridines .

Biology

- Metabolic Pathways : Research indicates that this compound may influence cellular metabolism and energy production by interacting with enzymes similar to those acting on isocitric acid.

- Cell Signaling : The compound has been shown to affect cell signaling pathways and gene expression, potentially altering metabolic rates and the availability of key metabolites.

Medicine

- Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound in treating various diseases. Notably, complexes formed with palladium(II) have demonstrated promising antitumor activity against several cancer cell lines.

- Enzyme Modulation : Studies suggest that this compound can enhance enzyme activity significantly compared to wild-type enzymes, indicating its potential role as an enzyme modulator in biochemical processes.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2R,3R)-2,3-Diaminosuccinic Acid | Chiral amino acid | Similar metabolic roles |

| (2S,3S)-2,3-Diaminosuccinic Acid | Chiral amino acid | Varying biological properties |

| L-2,3-Diaminopropionic Acid | Siderophore precursor | Antibiotic properties |

Antitumor Activity

Research has shown that palladium(II) complexes with diamino succinates exhibit significant cytotoxic effects on cancer cell lines such as MDA-MB468 and HL-60. These studies highlight the compound's potential for developing novel cancer therapies due to its DNA binding capabilities and selective cytotoxicity at specific concentrations.

Enzyme Activity Modulation

Studies involving d-amino acid dehydrogenase have indicated that this compound can alter substrate specificity and enhance enzyme activity significantly compared to wild-type enzymes. This modulation suggests its utility in biochemical research and potential therapeutic applications.

Synthesis Applications

The compound has been successfully utilized as a chiral building block in the synthesis of pharmaceuticals such as Tamiflu. Its ability to facilitate asymmetric synthesis makes it valuable in drug development processes.

Mécanisme D'action

2,3-Diaminosuccinic acid acts as a natural antagonist of aspartic acid. It is a good substrate for beef kidney D-aspartate oxidase, where it undergoes oxidative deamination. The oxygen consumption and ammonia production are consistent with the stoichiometry of typical oxidative deamination reactions . This mechanism involves the removal of amino groups, leading to the formation of corresponding oxo derivatives.

Comparaison Avec Des Composés Similaires

- 2,4-Diaminobutyric acid

- 2,3-Diaminopropionic acid

- 2,6-Diaminopimelic acid

Comparison: 2,3-Diaminosuccinic acid is unique due to its specific arrangement of amino groups on the succinic acid backbone. This configuration allows it to interact differently with biological targets compared to other similar compounds. For instance, while 2,4-diaminobutyric acid and 2,3-diaminopropionic acid also contain amino groups, their spatial arrangement and reactivity differ significantly .

Activité Biologique

2,3-Diaminosuccinic acid (DAS) is a naturally occurring amino acid derivative with significant biological activity. It is structurally characterized as a dicarboxylic acid with two amino groups located at the 2 and 3 positions. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential roles in metabolic processes and as a substrate for enzymatic reactions.

- Chemical Formula : CHNO

- Molecular Weight : 148.12 g/mol

- CAS Number : 23220-52-2

Biological Functions

This compound exhibits several biological activities:

- Substrate for Enzymes : DAS serves as a substrate for D-aspartate oxidase, an enzyme that catalyzes the oxidative deamination of D-aspartate and related compounds. This reaction is critical in the metabolism of amino acids and neurotransmitter regulation .

- Antagonistic Properties : DAS acts as a natural antagonist of aspartic acid, which can influence excitatory neurotransmission in the central nervous system. This antagonism may have implications for neurological health and disease .

- Peptide Synthesis : Due to its unique structure, DAS is utilized in peptide synthesis as a non-proteinogenic amino acid. It can be incorporated into peptides to modify their properties and enhance biological activity .

Research Findings

Recent studies have provided insights into the biological activity of DAS:

- Oxidative Deamination : Research indicates that DAS undergoes oxidative deamination via D-aspartate oxidase, resulting in the production of ammonia and other metabolites. This process is essential for understanding its role in nitrogen metabolism .

- Inhibition Studies : In vitro studies have shown that DAS can inhibit certain enzymatic activities related to neurotransmitter synthesis, suggesting its potential use in modulating neurological pathways. For example, it has been demonstrated to affect the levels of D-aspartate in neuronal tissues .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of DAS on neurotransmitter release in rat brain slices. The results indicated that DAS significantly reduced the release of D-aspartate, highlighting its potential role as a modulator in synaptic transmission.

Case Study 2: Peptide Development

In peptide chemistry, researchers successfully synthesized peptides incorporating DAS to evaluate their biological properties. These peptides exhibited enhanced stability and bioactivity compared to their non-DAS counterparts, demonstrating the utility of DAS in drug design .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 148.12 g/mol |

| CAS Number | 23220-52-2 |

| Role in Enzyme Reactions | Substrate for D-aspartate oxidase |

| Antagonistic Activity | Natural antagonist of aspartic acid |

Propriétés

IUPAC Name |

2,3-diaminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNYNCTUBKSHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 2,3-Diaminosuccinic acid derivatives in peptide chemistry?

A1: this compound derivatives serve as valuable building blocks for incorporating this non-proteinogenic diamino diacid into peptides. One notable application is their use as a cystine substitute in the core structure of somatostatin. [] This substitution can potentially alter the peptide's stability, conformation, and biological activity.

Q2: How does the stereochemistry of this compound affect its coordination with metals like copper and nickel?

A2: Studies have shown that the stereochemistry of this compound influences its coordination behavior with metals. For example, in complexes with copper, the meso form of the acid (m-das) tends to adopt a trans(N) configuration, while the racemic form (r-das) prefers a cis(N) configuration. [] This difference in coordination geometry can impact the stability and properties of the resulting metal complexes.

Q3: What synthetic approaches can be employed to access this compound derivatives?

A3: Several synthetic routes to this compound derivatives exist. One approach involves a Mannich reaction between aldimines, such as ethyl iminoacetate, and enolates derived from 2-isothiocyanatocarboxylic esters. [] This method allows for the preparation of both cis- and trans-diastereomers, which can be readily separated.

Q4: What factors influence the yield and diastereoselectivity of the Mannich reaction used to synthesize 2-thioxo-1,3-imidazolidines, which are masked 2,3-Diaminosuccinic acids?

A4: The choice of enolate, specifically the metal counterion (titanium(IV), lithium, or potassium), significantly impacts the yield and diastereoselectivity of the Mannich reaction. [] Additionally, the ester groups present in the 2-isothiocyanatocarboxylic ester starting material also play a role in determining the reaction outcome.

Q5: Are there computational methods available to study this compound and its derivatives?

A5: While the provided abstracts do not explicitly mention computational studies on this compound itself, one abstract discusses the COSMO-RS approach for modeling natural deep eutectic solvents to screen for solvents with high solubility of rutin. [] This suggests that similar computational techniques could be applied to investigate the properties and behavior of this compound and its derivatives, including solubility, reactivity, and interactions with other molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.